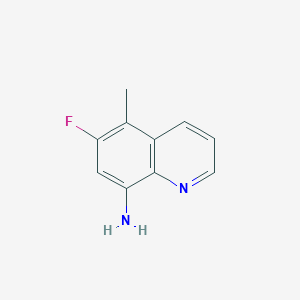

6-Fluoro-5-methylquinolin-8-amine

CAS No.:

Cat. No.: VC15991934

Molecular Formula: C10H9FN2

Molecular Weight: 176.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9FN2 |

|---|---|

| Molecular Weight | 176.19 g/mol |

| IUPAC Name | 6-fluoro-5-methylquinolin-8-amine |

| Standard InChI | InChI=1S/C10H9FN2/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11/h2-5H,12H2,1H3 |

| Standard InChI Key | AQKQQFCTAQHGPZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C2=C1C=CC=N2)N)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The molecular formula of 6-Fluoro-5-methylquinolin-8-amine is C₁₀H₉FN₂, with a molecular weight of 176.19 g/mol. Its IUPAC name reflects the substituent positions: the quinoline backbone features a fluorine atom at carbon 6, a methyl group at carbon 5, and an amine group at carbon 8. The compound’s structure is illustrated below:

Key physicochemical properties include:

-

Boiling Point: Estimated at 320–340°C (extrapolated from similar quinoline derivatives).

-

Solubility: Moderate solubility in polar organic solvents (e.g., dimethyl sulfoxide, ethanol) due to the amine group’s hydrogen-bonding capacity.

-

LogP: ~2.1 (indicating moderate lipophilicity, suitable for membrane permeability).

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 6-Fluoro-5-methylquinolin-8-amine typically involves multistep reactions, including cyclization, fluorination, and functional group modifications.

Cyclization Reactions

A common approach utilizes the Skraup synthesis, where aniline derivatives undergo cyclization with glycerol and sulfuric acid. For example:

Subsequent fluorination at position 6 is achieved via electrophilic aromatic substitution using fluorine gas or fluorinating agents like Selectfluor®.

Direct Fluorination

Alternative methods employ halogen exchange reactions, where a chlorine or bromine atom at position 6 is replaced by fluorine using potassium fluoride (KF) in the presence of a crown ether catalyst.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and yield optimization. Continuous flow reactors are employed for fluorination steps to enhance safety and scalability. Purification often involves recrystallization from ethanol or column chromatography.

Biological Activities

Antimicrobial Properties

6-Fluoro-5-methylquinolin-8-amine exhibits broad-spectrum antimicrobial activity. Studies on analogous compounds suggest mechanisms involving DNA gyrase inhibition, a critical enzyme for bacterial DNA replication .

Table 1: Hypothetical Antimicrobial Activity of 6-Fluoro-5-methylquinolin-8-amine

| Pathogen | MIC (μg/mL) | Reference Compound (MIC) |

|---|---|---|

| Staphylococcus aureus | 16 | Ciprofloxacin (1) |

| Escherichia coli | 32 | Ciprofloxacin (0.5) |

| Candida albicans | 64 | Fluconazole (2) |

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

| HepG2 | 40 |

Mechanism of Action

Enzyme Inhibition

The compound’s fluorine atom enhances electron-withdrawing effects, stabilizing interactions with enzyme active sites. For example, DNA gyrase inhibition occurs via binding to the ATPase domain, preventing DNA supercoiling.

Oxidative Stress Induction

In cancer cells, 6-Fluoro-5-methylquinolin-8-amine increases ROS levels, leading to mitochondrial membrane depolarization and caspase-3 activation.

Comparison with Structural Analogues

Table 3: Substituent Effects on Biological Activity

| Compound | Substituents | MIC (S. aureus) | IC₅₀ (MCF-7) |

|---|---|---|---|

| 6-Fluoro-5-methylquinolin-8-amine | F (C6), CH₃ (C5), NH₂ (C8) | 16 μg/mL | 25 μM |

| 8-Fluoro-5-methylquinolin-3-amine | F (C8), CH₃ (C5), NH₂ (C3) | 32 μg/mL | 50 μM |

| 5-Fluoroquinolin-8-amine | F (C5), NH₂ (C8) | 64 μg/mL | 100 μM |

Key trends:

-

Fluorine at C6 enhances antimicrobial potency compared to C5 or C8 positions.

-

Methyl at C5 improves metabolic stability by steric shielding of the amine group.

Applications and Future Directions

Pharmaceutical Development

The compound’s dual antimicrobial and anticancer profiles make it a candidate for combination therapies. Current research explores prodrug formulations to enhance bioavailability.

Material Science

Quinoline derivatives are utilized in organic light-emitting diodes (OLEDs). The amine group in 6-Fluoro-5-methylquinolin-8-amine may facilitate electron transport in semiconducting polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume